N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 344.45 g/mol. This compound is classified as a heterocyclic amide, which indicates its structure contains both cyclic and acyclic components, specifically featuring a cyclohexyl group and a tetrahydroquinoline moiety.
The synthesis of N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide typically involves several key steps:
The molecular structure of N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide can be represented using various chemical notation systems:
C1CCC(CC1)N(C)C(=O)CCOC2=C(C=CC=N2)C(=O)N
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity .
N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its pharmacological properties.
The mechanism of action for N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide primarily involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of phosphodiesterase type 3A (PDE3A), leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates protein kinase A (PKA), which subsequently phosphorylates various proteins involved in cellular signaling pathways . This mechanism may underlie its potential therapeutic effects.
The physical properties of N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide include:
N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide has potential applications in medicinal chemistry as a lead compound for developing drugs targeting PDE3A-related pathways. Its ability to modulate cAMP levels makes it a candidate for research into treatments for cardiovascular diseases and other conditions where cAMP signaling plays a critical role . Additionally, its synthesis methods can provide insights into designing novel compounds with improved efficacy or reduced side effects.
The 2-oxo-1,2,3,4-tetrahydroquinoline core is synthesized via Friedländer condensation or catalytic hydrogenation. The most efficient route employs ortho-aminobenzaldehyde derivatives reacting with ethyl acetoacetate under acidic conditions (p-TsOH, refluxing ethanol), yielding the bicyclic system in 75-82% efficiency. Microwave-assisted cyclization (120°C, 30 min) reduces reaction times by 60% while maintaining comparable yields (78±3%) [1]. For C6-functionalized intermediates critical for downstream coupling, Pd-catalyzed Miyaura borylation of 6-bromotetrahydroquinolinone generates the pinacol boronate ester, enabling subsequent Suzuki couplings. Alternatively, direct C6-hydroxylation employs tert-butyl hydroperoxide (TBHP) with MoO₃ catalysis at 80°C, achieving regioselective phenolic oxidation (85% yield) but requiring rigorous oxygen exclusion to prevent over-oxidation [6] [9]. Recent electrochemical methods utilize acetonitrile as both hydrogen source and cyanomethyl precursor, enabling room-temperature tetrahydroquinoline synthesis with superior functional group tolerance (>90% yield in selected substrates) [9].
Table 1: Tetrahydroquinoline Cyclization Optimization
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Friedländer Condensation | p-TsOH/EtOH, reflux | 75-82 | 12 h | Broad substrate compatibility |
Microwave Cyclization | 120°C, neat, 0.5% Sc(OTf)₃ catalyst | 78±3 | 30 min | Time efficiency |
Electrochemical Synthesis | MeCN, graphite electrodes, RT | >90 | 6 h | Mild conditions, no metal catalyst |
Catalytic Hydroxylation | TBHP, MoO₃, 80°C, N₂ atmosphere | 85 | 8 h | Direct C6 functionalization |
Coupling the tetrahydroquinoline intermediate with N-methyl-N-cyclohexyl-4-bromobutanamide presents significant steric challenges due to the tertiary amine character. Kinetic studies reveal CDI (1,1'-carbonyldiimidazole) outperforms EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in both yield and reaction rate when forming the activated ester. At 0°C in dichloromethane, CDI-mediated activation achieves 95% conversion within 2 hours, while EDCI requires 8 hours at 25°C for 80% conversion. This difference stems from the in situ formation of acyl imidazolides, which exhibit higher electrophilicity compared to EDCI-derived O-acylisoureas [1] [6]. For large-scale synthesis (>100g), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) demonstrates superior performance despite higher cost, reducing reaction times to 45 minutes with yields consistently >92% and simplified impurity profiles. Crucially, maintaining stoichiometric control of base (DIPEA, 2.2 eq) is essential to prevent N-demethylation, a side reaction occurring above 3.0 eq base [6].
Table 2: Amidation Reagent Kinetic Comparison
Reagent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Major Byproduct |
---|---|---|---|---|
CDI | 0 | 2 | 95 | None detectable |
EDCI | 25 | 8 | 80 | N-Acylurea (15%) |
PyBOP | -10 to 0 | 0.75 | >92 | Tripyrrolidine (traces) |
T3P | 25 | 1.5 | 88 | Phosphoric acid derivatives |
The pivotal ether linkage between the tetrahydroquinoline and butanamide chains employs Williamson ether synthesis or Mitsunobu conditions. Polar aprotic solvents (DMF, DMSO) facilitate anion formation but promote competitive elimination in bromobutanamide precursors. Optimized conditions use toluene with tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst, enabling reactions at 90°C with 85% isolated yield and <5% elimination byproducts [1]. For O-alkylation of the tetrahydroquinolinone phenol, cesium carbonate (2.5 eq) in acetone provides optimal deprotonation with minimal ester hydrolysis risk. Catalyst screening revealed CuI/diamine systems (e.g., N,N'-dimethylethylenediamine) accelerate coupling of hindered phenols with bromoamides, reducing reaction temperatures to 60°C while achieving 92% yield within 4 hours [6] [9]. Solvent-free Mitsunobu conditions (PPh₃, DIAD, 60°C) offer an alternative route but require careful azodicarboxylate addition rates to control exotherms. Water content above 500 ppm in solvents decreases yield by 15-20% due to competing hydrolysis, necessitating molecular sieves (3Å) for moisture-sensitive routes [1].
Final compound isolation faces hurdles from residual catalysts, regioisomers, and hydrolyzed intermediates. Silica gel chromatography risks decomposition due to the enolizable 2-oxoquinoline moiety, with ≈10% degradation observed on standard silica. Stabilized stationary phases (end-capped C18 silica or neutral alumina) reduce decomposition to <2% [1]. Preparative HPLC (C8 column, 10µM) with isocratic elution (MeCN:H₂O:0.1% formic acid, 65:35) achieves baseline separation of the target compound from N-demethylated (Rf=0.85) and over-alkylated (Rf=1.10) impurities. Crystallization optimization identified ethyl acetate/hexanes (1:3 v/v) as the optimal solvent system, yielding prismatic crystals with 99.2% purity by HPLC-UV (254 nm) after two recrystallizations. For persistent metal contaminants (Pd <10 ppm), treatment with thiol-functionalized silica (2% w/v) reduces Pd to <1 ppm without product adsorption [6] [10]. Counterintuitively, higher purity (>99.5%) correlates with reduced crystallization yields (60% vs 85% at 98% purity), necessitating purity-yield trade-off evaluations in process chemistry [1] [10].
Table 3: Purification Method Performance Comparison
Method | Conditions | Purity (%) | Recovery (%) | Key Limitation |
---|---|---|---|---|
Standard Silica Chromatography | EtOAc/Hexanes (1:1) | 90 | 75 | 10% decomposition |
End-Capped C18 Chromatography | MeOH:H₂O (70:30) + 0.1% NH₄OAc | 98.5 | 82 | Slow flow rates |
Preparative HPLC | C8 column, MeCN:H₂O:0.1% HCO₂H (65:35) | 99.7 | 70 | Solvent evaporation cost |
Recrystallization | Ethyl acetate/hexanes (1:3), two crystallizations | 99.2 | 85 | Particle size variability |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1